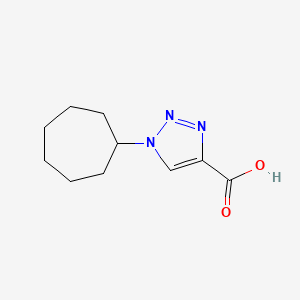

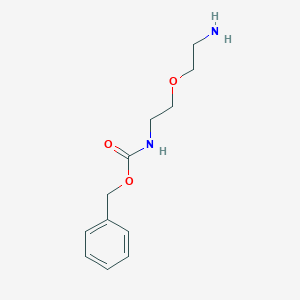

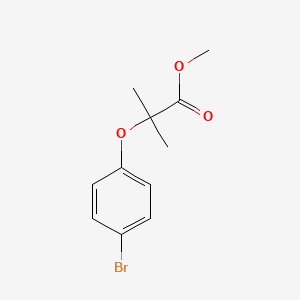

![molecular formula C20H21ClFNO3S B1425194 5-(5-クロロ-1-(2-フルオロフェニル)-2-オキソペンチル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-2-イル アセテート CAS No. 1056459-37-0](/img/structure/B1425194.png)

5-(5-クロロ-1-(2-フルオロフェニル)-2-オキソペンチル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-2-イル アセテート

説明

5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H21ClFNO3S and its molecular weight is 409.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん作用

化合物の構造の一部であるジアジンアルカロイド骨格は、抗がん作用を含む幅広い薬理学的用途で知られています。 ジアジンは、抗代謝物やチロシンキナーゼ阻害剤として作用し、さまざまな癌に対する活性を示すことが報告されています 。化合物の構造は、癌細胞の増殖を阻害する可能性における有効性を調べるために探求できます。

抗菌作用と抗真菌作用

ピリミジン誘導体は、対象の化合物と構造的類似性を共有しており、抗菌作用と抗真菌作用を有することが報告されています 。これは、化合物が、耐性菌株や真菌を駆除するための新しい抗菌剤の開発における潜在的な用途について研究できることを示唆しています。

循環器治療

化合物の構造的特徴は、循環器治療における潜在的な用途を示唆しています。 ピリミジン系薬物は、高血圧や冠状動脈性心臓病などの治療に使用されてきました 。この化合物に関する研究は、心臓関連の病気に対する新しい治療法を提供する可能性のある、循環器系薬物としてのその能力に焦点を当てることができます。

神経保護と眼科治療

化合物の構造の複雑さを考えると、神経保護と眼科治療に用途がある可能性があります。 ピリミジン誘導体は、眼の毛様動脈の血管弛緩と網膜神経節細胞の神経保護を提供することがわかっています 。この化合物は、神経を保護し、眼病を治療する可能性について調査することができます。

抗糖尿病と代謝性疾患の治療

化合物は、糖尿病を含む代謝性疾患の治療における潜在的な役割について探求することができます。 ピリミジン誘導体は、DPP-IV阻害剤として、および糖尿病の治療に使用されてきました 。研究は、この化合物がどのようにグルコース代謝とインスリン調節に影響を与えるかを理解することに重点を置くことができます。

抗炎症作用と鎮痛作用

化合物の構造は、可能性のある抗炎症作用と鎮痛作用を示しています。 ピリミジン誘導体は、これらの活性を示すことが知られており、化合物は炎症を軽減し、痛みを軽減する可能性について研究できることを示唆しています .

作用機序

Target of Action

The primary target of this compound is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

The compound acts as a potassium competitive acid blocker (P-CAB) . It competes with potassium ions for binding to the proton pump, thereby inhibiting the pump’s activity . This inhibition prevents the exchange of potassium ions with hydrogen ions inside the parietal cells, effectively reducing the production of gastric acid .

Biochemical Pathways

The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the final step of this pathway, which is the exchange of potassium ions with hydrogen ions. This disruption leads to a decrease in the production and secretion of gastric acid .

Result of Action

The primary result of the compound’s action is a strong and sustained reduction in gastric acid secretion . This makes it potentially useful for treating conditions related to excess gastric acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

特性

IUPAC Name |

[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO3S/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22/h2-3,5-6,11,20H,4,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRQUTSPQINSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056459-37-0 | |

| Record name | DE(cyclopropyl)-chlorobutyryl prasugrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056459370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DE(CYCLOPROPYL)-CHLOROBUTYRYL PRASUGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHG6UF3TXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

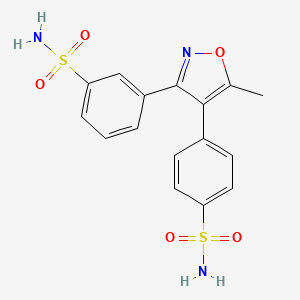

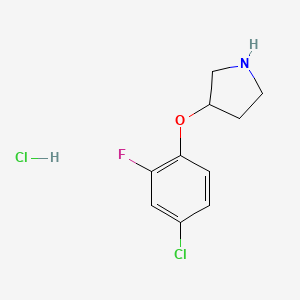

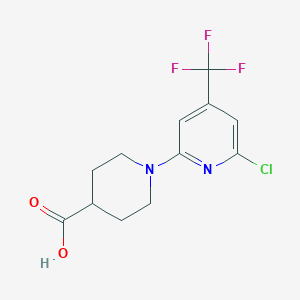

![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)

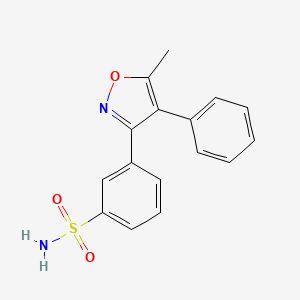

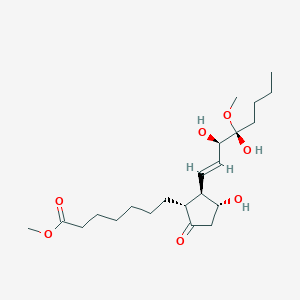

![N'-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B1425122.png)

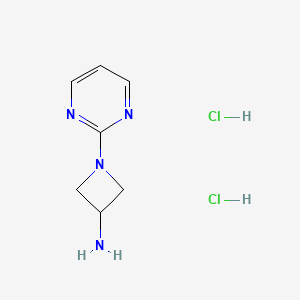

![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)